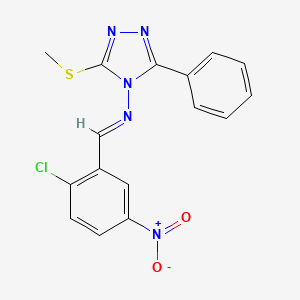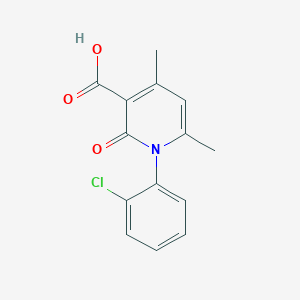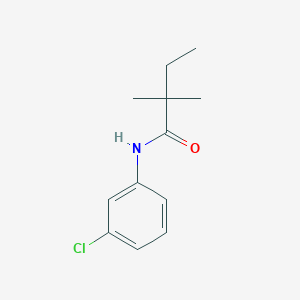
3-(2-chlorophenyl)-N,N-diisobutylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N,N-diisobutylacrylamide is a useful research compound. Its molecular formula is C17H24ClNO and its molecular weight is 293.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.1546421 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
Oxidation and Toxicity Assessment
Chlorophenols, including derivatives related to 3-(2-chlorophenyl)-N,N-diisobutylacrylamide, have been studied for their environmental impact, particularly in water treatment processes. Advanced Oxidation Processes (AOPs) using Fe(III) homogeneous photocatalysis under UV light have shown effectiveness in degrading chlorophenols, reducing their toxicity in aquatic environments. These findings are significant for wastewater treatment strategies aimed at mitigating the environmental footprint of chlorophenols (Andreozzi et al., 2011).
Degradation by Catalysis
Research on copper-doped titanium dioxide has demonstrated its ability to degrade chlorophenols under visible light, highlighting an environmentally friendly approach to addressing chlorophenol contamination. This catalytic method offers a promising avenue for the efficient removal of toxic compounds from the environment, showcasing the broader applications of chlorophenyl compounds in catalysis and environmental remediation (Lin et al., 2018).
Chemical Synthesis and Application
Luminescent Agents for Biological Imaging
A study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium highlights its application as a thiol-reactive luminescent agent for fluorescence microscopy, demonstrating its accumulation in mitochondria. This application represents a critical step forward in the development of specific imaging tools for biological research (Amoroso et al., 2008).
Hydrophobic Deep Eutectic Solvents for Pollutant Extraction
The use of hydrophobic deep eutectic solvents (HDESs) for extracting chlorophenols from wastewater underscores the versatility of chlorophenyl compounds in developing novel extraction solvents. This research indicates high efficiency in removing chlorophenols, suggesting potential applications in industrial wastewater treatment processes (Adeyemi et al., 2020).
Biological Interactions
Receptor Agonist Activities
The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, showcases the biological relevance of chlorophenyl derivatives in modulating receptor activities. This research could pave the way for the development of new therapeutic agents targeting specific receptor pathways (Croston et al., 2002).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO/c1-13(2)11-19(12-14(3)4)17(20)10-9-15-7-5-6-8-16(15)18/h5-10,13-14H,11-12H2,1-4H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPFDHXMIPSQFL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC(C)C)C(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)
![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)
![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)
![1,3-DIMETHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5600649.png)
![N-(3,4-dimethylphenyl)-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide](/img/structure/B5600657.png)
![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-iodobenzamide](/img/structure/B5600665.png)

![[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea](/img/structure/B5600667.png)
![N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)


![N-[(5-methyl-2-pyrazinyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600709.png)
